molecular formula C10H12OS B8686003 Thioacetic acid S-(1-phenyl-ethyl)ester CAS No. 67385-07-3

Thioacetic acid S-(1-phenyl-ethyl)ester

Cat. No. B8686003
M. Wt: 180.27 g/mol
InChI Key: CNJYZHYDDJHXGK-UHFFFAOYSA-N
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Patent
US07585535B2

Procedure details

In a synthesis carried out according to Hoppe, et al., Angew. Chem. Int. Ed., 36(24), 2784 (1997), at room temperature, 2.1 g of lithium aluminum hydride and 100 mL of methyl tertiary butyl ether are added to a 250 mL round-bottom flask. To this suspension 18 g of thioacetic acid S-(1-phenyl-ethyl)ester in 50 mL MTBE is added. The mixture is stirred for 15 h at room temperature. 5 mL of ethyl acetate and 2.5 mL of sodium hydroxide (1 M in water) are added. The reaction mixture is filtered over a sodium sulphate plug. The filtrate is concentrated to give 13.7 g of a yellow liquid which is purified by distillation.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
2.5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[C:7]1([CH:13]([S:15]C(=O)C)[CH3:14])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.C(OCC)(=O)C.[OH-].[Na+]>CC(OC)(C)C>[SH:15][CH:13]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[CH3:14] |f:0.1.2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(C)(C)OC
Step Two
Name
Quantity
18 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C)SC(C)=O
Name
Quantity
50 mL
Type
solvent
Smiles
CC(C)(C)OC
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
2.5 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred for 15 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered over a sodium sulphate plug
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
SC(C)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 13.7 g
YIELD: CALCULATEDPERCENTYIELD 99.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07585535B2

Procedure details

In a synthesis carried out according to Hoppe, et al., Angew. Chem. Int. Ed., 36(24), 2784 (1997), at room temperature, 2.1 g of lithium aluminum hydride and 100 mL of methyl tertiary butyl ether are added to a 250 mL round-bottom flask. To this suspension 18 g of thioacetic acid S-(1-phenyl-ethyl)ester in 50 mL MTBE is added. The mixture is stirred for 15 h at room temperature. 5 mL of ethyl acetate and 2.5 mL of sodium hydroxide (1 M in water) are added. The reaction mixture is filtered over a sodium sulphate plug. The filtrate is concentrated to give 13.7 g of a yellow liquid which is purified by distillation.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
2.5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[C:7]1([CH:13]([S:15]C(=O)C)[CH3:14])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.C(OCC)(=O)C.[OH-].[Na+]>CC(OC)(C)C>[SH:15][CH:13]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)[CH3:14] |f:0.1.2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(C)(C)OC
Step Two
Name
Quantity
18 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C)SC(C)=O
Name
Quantity
50 mL
Type
solvent
Smiles
CC(C)(C)OC
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
2.5 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred for 15 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered over a sodium sulphate plug
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
SC(C)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 13.7 g
YIELD: CALCULATEDPERCENTYIELD 99.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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